Fluorocholine chloride

OCT2 transporter kinetics renal cell carcinoma imaging cellular uptake mechanism

Fluorocholine chloride (CAS 459424-38-5), systematically named N-(fluoromethyl)-2-hydroxy-N,N-dimethylethanaminium chloride, is a quaternary ammonium salt belonging to the choline analog class. With a molecular formula of C5H13ClFNO and a molecular weight of 157.61 g/mol, it serves as the non-radioactive reference standard and precursor for the positron emission tomography (PET) radiotracer [18F]Fluorocholine ([18F]FCH).

Molecular Formula C5H13ClFNO
Molecular Weight 157.61 g/mol
CAS No. 459424-38-5
Cat. No. B1215755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorocholine chloride
CAS459424-38-5
Synonyms18F-FCH
18F-fluorocholine
fluorocholine
N,N-dimethyl-N-(18F)fluoromethyl-2-hydroxyethylammonium
Molecular FormulaC5H13ClFNO
Molecular Weight157.61 g/mol
Structural Identifiers
SMILESC[N+](C)(CCO)CF.[Cl-]
InChIInChI=1S/C5H13FNO.ClH/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1
InChIKeyQJEHIIJVWXGJAB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorocholine Chloride (CAS 459424-38-5): Core Identity and Procurement Baseline for PET Tracer Development


Fluorocholine chloride (CAS 459424-38-5), systematically named N-(fluoromethyl)-2-hydroxy-N,N-dimethylethanaminium chloride, is a quaternary ammonium salt belonging to the choline analog class. With a molecular formula of C5H13ClFNO and a molecular weight of 157.61 g/mol, it serves as the non-radioactive reference standard and precursor for the positron emission tomography (PET) radiotracer [18F]Fluorocholine ([18F]FCH). Its structural hallmark is the substitution of one choline methyl group with a fluoromethyl moiety, enabling both cold-phase analytical validation and subsequent 18F radiolabeling for imaging choline metabolism in oncology [1]. The compound is utilized as a critical reference material for identity, purity, and method validation in compliance with pharmacopeial standards (USP/EP) and is a direct precursor for [18F]Fluorocholine synthesis via automated modules [2].

Fluorocholine Chloride: Why Generic Choline Salts and Other 18F-Choline Analogs Cannot Be Interchanged


Fluorocholine chloride as a reference standard and its [18F]-labeled counterpart are not functionally equivalent to unmodified choline chloride, [11C]Choline, or other 18F-labeled choline analogs such as [18F]Fluoroethylcholine. The introduction of the fluoromethyl group alters the molecule's interaction with the organic cation transporter 2 (OCT2), the dominant uptake pathway in renal cell carcinoma and other cancers, resulting in distinct biphasic transport kinetics with a high-affinity component absent for native choline [1]. Furthermore, [18F]Fluorocholine exhibits markedly lower and clinically manageable urinary excretion (1.9–4.9% injected dose within the first hour) compared to the rapid and confounding bladder accumulation of [18F]Fluoroethylcholine, making FCH the preferred analog for pelvic imaging [2]. These quantitative differences in transporter affinity, biodistribution, and metabolic handling mean that substituting Fluorocholine chloride reference material or its radiolabeled product with a generic choline salt or alternate 18F-choline analog leads to non-equivalent analytical traceability, incompatible automated synthesis protocols, and diagnostically inferior imaging profiles.

Fluorocholine Chloride: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


OCT2 Transporter Affinity: Fluorocholine Exhibits a High-Affinity Binding Component Absent in Native Choline

In HEK293 cells stably transfected with OCT2, fluorocholine influx follows biphasic kinetics with a high-affinity component (Km = 14 ± 8 µM) that is not observed for native choline, which instead displays sigmoidal kinetics indicative of homotropic positive cooperativity (h = 1.2, 95% CI 1.1–1.3) [1]. This high-affinity OCT2 interaction is a unique molecular determinant of fluorocholine's cellular uptake that directly impacts tumor targeting, particularly in OCT2-expressing renal cell carcinoma [1].

OCT2 transporter kinetics renal cell carcinoma imaging cellular uptake mechanism

Urinary Excretion and Pelvic Imaging Suitability: Fluorocholine vs. Fluoroethylcholine

[18F]Fluorocholine demonstrates low urinary excretion, measured at 4.9% ± 4.8% of administered dose in females and 1.9% ± 1.6% in males within the first hour post-injection [1]. In contrast, [18F]Fluoroethylcholine exhibits rapid and pronounced accumulation in the urinary bladder, significantly interfering with pelvic imaging of prostate cancer and pelvic lymph nodes and rendering it less clinically desirable [2]. This quantitative difference in renal clearance directly determines imaging protocol feasibility and diagnostic accuracy in the pelvic region.

urinary excretion pelvic imaging prostate cancer PET

Prostate Cancer Diagnostic Performance: 18F-FCH PET/CT Sensitivity and Specificity Across Disease Compartments

In a prospective clinical trial evaluating 18F-FCH PET/CT in 18 patients with histologically proven prostate cancer, the tracer achieved a sensitivity of 93% and specificity of 100% for local (prostate) disease, a specificity of 86% for nodal disease, and a sensitivity of 67% with specificity of 100% for bone disease. Overall, the sensitivity was 81% and specificity was 93% [1]. A separate cohort study of 76 patients reported a per-lobe sensitivity of 94% and specificity of 100% for preoperative local disease assessment, with 100% sensitivity for extraprostatic extension [2]. These performance metrics establish a benchmark against which alternative tracers must be measured when selecting imaging agents for prostate cancer staging and restaging.

prostate cancer imaging PET/CT diagnostic accuracy sensitivity and specificity

Metabolic Stability: Fluorocholine Undergoes Choline Oxidase Oxidation to Fluorobetaine, Informing Tracer Kinetic Modeling

[18F]Fluorocholine is metabolized by choline oxidase to its primary plasma metabolite [18F]fluorobetaine. In the presence of choline oxidase, only 11 ± 8% of [18F]FCH remained intact after 1 hour, compared to 29 ± 4% for the deuterium-stabilized analog [18F]fluoro-[1,2-2H4]choline [1]. This metabolic vulnerability is inherent to the choline scaffold and is comparable to that of [11C]Choline, both of which undergo rapid oxidation in liver and kidneys [2]. Understanding this metabolic profile is essential for accurate PET kinetic modeling, metabolite correction in plasma analysis, and interpreting time-dependent tumor uptake data in both preclinical and clinical settings.

choline oxidase metabolism fluorobetaine PET kinetic modeling

Preclinical Acute Toxicity: No Observable Toxic Effects at Diagnostic Dose Levels

In a comprehensive preclinical acute toxicity study of [18F]Fluorocholine performed to support regulatory approval as a new radiopharmaceutical in Brazil, no signs of toxicity were observed after single intravenous administration of undiluted [18F]FCH chloride at a dose of 5 mL/kg body weight in rats [1]. This finding is consistent with the favorable safety profile reported for Fluorocholine (18F) chloride across European marketing authorization documentation [2]. The extremely low mass dose administered in diagnostic PET procedures (nanogram to microgram range) further supports the conclusion that acute pharmacological toxicity is not a limiting factor.

acute toxicity preclinical safety radiopharmaceutical regulatory

Fluorocholine Chloride: Evidence-Backed Research and Industrial Application Scenarios


Reference Standard for [18F]Fluorocholine Radiopharmaceutical Quality Control and Method Validation

Fluorocholine chloride (CAS 459424-38-5) serves as the non-radioactive reference standard for identity confirmation, purity assessment (HPLC, NMR, mass spectrometry), and analytical method validation (AMV) of [18F]Fluorocholine radiopharmaceutical batches. Its use ensures traceability to pharmacopeial standards (USP/EP) and compliance with regulatory guidelines for radiopharmaceutical production [1]. This application is directly supported by the compound's well-characterized physicochemical properties (MW 157.61 g/mol, exact mass 157.0669699) and its role as the direct precursor for automated [18F]fluoromethylcholine synthesis modules [2].

Oncological PET Imaging Probe Development Targeting Choline Kinase Overexpression in Prostate Cancer

The [18F]Fluorocholine tracer synthesized from Fluorocholine chloride precursor demonstrates high diagnostic accuracy for prostate cancer detection, staging, and biochemical recurrence surveillance. Clinical evidence shows per-lobe sensitivity of 94% and specificity of 100% for local disease, with the added advantage of low urinary excretion (1.9–4.9% injected dose in the first hour) enabling high-contrast pelvic imaging without catheterization [1][2]. This scenario is directly informed by the clinical performance data and urinary excretion advantage established in Section 3.

Renal Cell Carcinoma Imaging Exploiting OCT2-Mediated Fluorocholine Uptake

Based on the demonstrated high-affinity OCT2 transport kinetics (Km = 14 ± 8 µM) unique to fluorocholine compared to native choline, [18F]Fluorocholine PET imaging can be exploited for detection of OCT2-expressing renal cell carcinoma, particularly for identifying small metastatic lesions that represent a major clinical staging challenge [1]. This application scenario is a direct consequence of the transporter-level differentiation evidence presented in Section 3 and represents a rational selection criterion for institutions focusing on genitourinary oncology imaging.

Preclinical Pharmacokinetic and Metabolic Studies Requiring Well-Characterized Choline Analog Reference Materials

For research laboratories conducting quantitative PET kinetic modeling or metabolite analysis of choline-based radiotracers, Fluorocholine chloride provides a chemically identical non-radioactive reference for calibrating metabolite assays (e.g., thin-layer chromatography separation of fluorocholine from fluorobetaine). The established metabolic pathway, wherein [18F]FCH is oxidized to [18F]fluorobetaine by choline oxidase (11% intact after 1-hour incubation), necessitates accurate reference standards for plasma metabolite correction protocols [1]. This application is essential for laboratories requiring precise input function determination in quantitative PET studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorocholine chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.